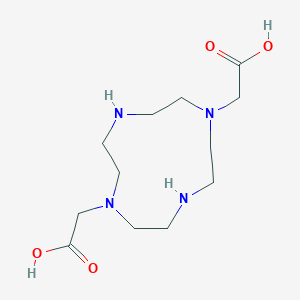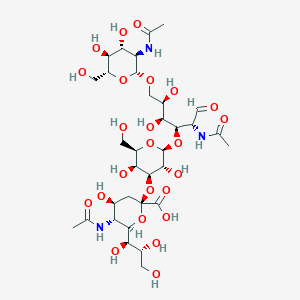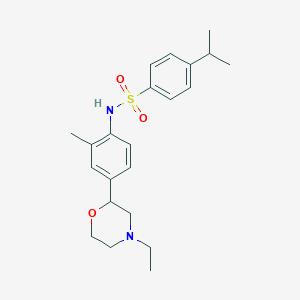
1,4-Bis(2-fluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-fluoroethoxy)benzene, also known as BisFE, is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of fluoroethers and is widely used in the synthesis of various organic compounds. BisFE has been found to exhibit significant biological activity, making it an attractive target for researchers in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1,4-Bis(2-fluoroethoxy)benzene has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease.
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit anti-inflammatory and antioxidant properties. These properties make 1,4-Bis(2-fluoroethoxy)benzene a promising candidate for the treatment of a range of diseases, including inflammatory disorders and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1,4-Bis(2-fluoroethoxy)benzene is its ability to exhibit significant biological activity at low concentrations. This property makes it an attractive target for researchers in the pharmaceutical industry, as it can potentially reduce the side effects associated with high-dose treatments. However, one of the limitations of 1,4-Bis(2-fluoroethoxy)benzene is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on 1,4-Bis(2-fluoroethoxy)benzene. One potential area of focus is the development of new drugs and therapies based on the properties of 1,4-Bis(2-fluoroethoxy)benzene. Researchers may also investigate the potential use of 1,4-Bis(2-fluoroethoxy)benzene in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies may be conducted to better understand the mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of 1,4-Bis(2-fluoroethoxy)benzene can be achieved through a variety of methods, including the reaction of 1,4-dihydroxybenzene with 2-fluoroethanol in the presence of a catalyst. This reaction results in the formation of 1,4-Bis(2-fluoroethoxy)benzene, which can be purified through a series of chemical processes. The purity of the final product is crucial in ensuring accurate results in subsequent experiments.
Aplicaciones Científicas De Investigación
1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit significant biological activity, making it an attractive target for scientific research. This compound has been studied extensively for its potential use in the development of new drugs and therapies. In particular, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit antitumor activity, making it a promising candidate for the treatment of cancer.
Propiedades
Número CAS |
123644-40-6 |
|---|---|
Nombre del producto |
1,4-Bis(2-fluoroethoxy)benzene |
Fórmula molecular |
C10H12F2O2 |
Peso molecular |
202.2 g/mol |
Nombre IUPAC |
1,4-bis(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C10H12F2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 |
Clave InChI |
ZHSZKQOTXYZORT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCF)OCCF |
SMILES canónico |
C1=CC(=CC=C1OCCF)OCCF |
Sinónimos |
1,4-BIS(2-FLUOROETHOXY)-BENZENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



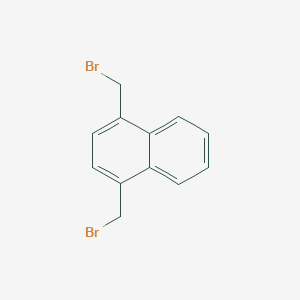
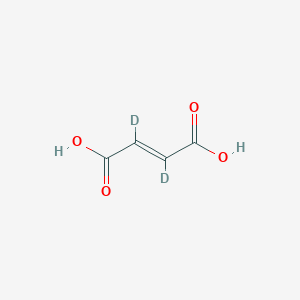
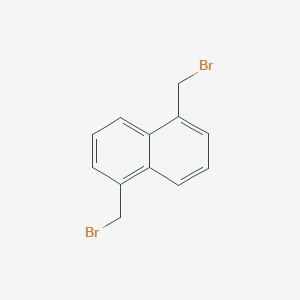
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
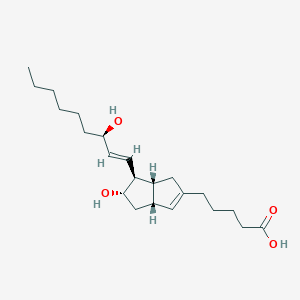
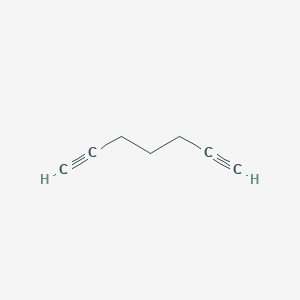
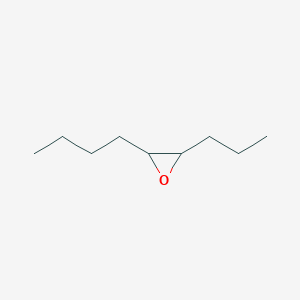
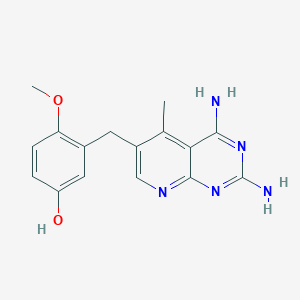
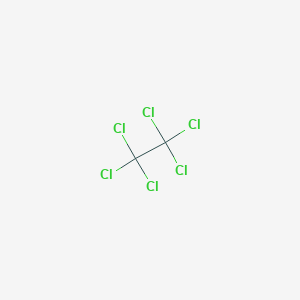
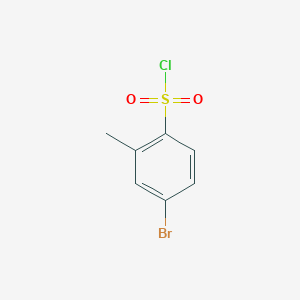
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
